molecular formula C19H14N2O3 B5760696 N-1,1'-BIPHENYL-2-YL-3-NITROBENZAMIDE

N-1,1'-BIPHENYL-2-YL-3-NITROBENZAMIDE

Cat. No.: B5760696
M. Wt: 318.3 g/mol
InChI Key: SEFPCEGWCQTALI-UHFFFAOYSA-N
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Description

N-1,1'-Biphenyl-2-yl-3-nitrobenzamide is a benzamide derivative featuring a biphenyl group attached to the amide nitrogen and a nitro substituent at the meta position of the benzoyl ring.

Properties

IUPAC Name

3-nitro-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(15-9-6-10-16(13-15)21(23)24)20-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPCEGWCQTALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE typically involves the reaction of 1,1’-biphenyl-2-amine with 3-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.

    Oxidation: Although less common, the compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-1,1’-BIPHENYL-2-YL-3-AMINOBENZAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of N-1,1’-BIPHENYL-2-YL-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl moiety may also contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nitro group at position 3 distinguishes N-1,1'-biphenyl-2-yl-3-nitrobenzamide from analogs with electron-donating or polar substituents. Key comparisons include:

N-([1,1'-Biphenyl]-3-ylmethyl)-2-Hydroxy-3-Methylbenzamide (CAS: 648924-57-6)
  • Molecular Formula: C₂₁H₁₉NO₂
  • Molecular Weight : 317.39 g/mol
  • Substituents : Hydroxy (position 2), methyl (position 3)
  • The methyl group adds steric bulk but lacks the electron-withdrawing effects of nitro, which may reduce electrophilic reactivity .
[1,1'-Biphenyl]-3-Carboxamide, 2-Methoxy- (CAS: 63887-49-0)
  • Molecular Formula: C₁₄H₁₃NO₂
  • Molecular Weight : 227.26 g/mol
  • Substituents : Methoxy (position 2)
  • Comparison : The methoxy group is electron-donating, opposing the nitro group’s electron-withdrawing nature. This difference could lead to contrasting electronic profiles, affecting redox behavior and interactions with biological targets .
N-((2Z)-3-(2-[1,1'-Biphenyl]-4-Yl-2-Oxoethyl)-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2(3H)-Ylidene)Benzamide
  • Molecular Formula : C₂₈H₂₄N₂O₂S
  • Molecular Weight : 452.58 g/mol
  • Structural Features : Incorporates a benzothiazole ring and a tetrahydro moiety.
  • Comparison : The sulfur atom in benzothiazole may improve lipid solubility and alter pharmacokinetics. The larger molecular weight and extended π-system could enhance binding to aromatic receptors but reduce bioavailability .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Properties/Implications
This compound C₁₉H₁₄N₂O₃* 318.33* Nitro (position 3) Electron-withdrawing, high reactivity
N-([1,1'-Biphenyl]-3-ylmethyl)-2-hydroxy-3-methylbenzamide C₂₁H₁₉NO₂ 317.39 Hydroxy, methyl (positions 2,3) Enhanced H-bonding, moderate solubility
[1,1'-Biphenyl]-3-carboxamide, 2-methoxy- C₁₄H₁₃NO₂ 227.26 Methoxy (position 2) Electron-donating, potential for O-methylation
Benzothiazole-containing analog C₂₈H₂₄N₂O₂S 452.58 Benzothiazole, tetrahydro Increased lipophilicity, complex binding

*Estimated based on structural analogy.

Implications of Structural Variations

  • Electronic Effects : The nitro group in the target compound likely reduces electron density on the benzamide ring, making it more electrophilic compared to methoxy- or hydroxy-substituted analogs. This could enhance interactions with electron-rich biological targets or catalytic sites.
  • Solubility and Bioavailability : Compounds with hydroxy groups (e.g., CAS 648924-57-6) may exhibit better aqueous solubility, whereas the nitro analog’s lower polarity could favor membrane permeability. The benzothiazole derivative’s larger size (MW 452.58) might limit diffusion across biological barriers .
  • Synthetic Accessibility : Nitro groups are often introduced via nitration reactions, which require careful control to avoid byproducts. In contrast, methoxy and hydroxy groups can be added through milder alkylation or oxidation steps .

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